2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(2-fluoro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(2-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2/c1-16-7-8-20(19(24)13-16)25-21(28)15-27-12-10-18-9-11-26(22(18)23(27)29)14-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSKLFVAJXNYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-benzyl-7-oxo-1H
Biological Activity
The compound 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(2-fluoro-4-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrrolo[2,3-c]pyridine core. The presence of the benzyl and acetamide groups enhances its biological activity. Its molecular formula is with a molecular weight of 385.5 g/mol.
Research indicates that compounds with similar structures often exhibit activity against various biological targets:
- Inhibition of Enzymes : Many pyrrolo[2,3-c]pyridine derivatives have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and cyclooxygenase (COX), which are critical in cancer and inflammatory pathways.
- Antitumor Activity : Studies suggest that this compound may exert antitumor effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Anticancer Properties : In a study published in Cancer Research, the compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- Inflammation Models : In vivo studies using animal models indicated that administration of this compound reduced inflammation markers significantly compared to controls, suggesting its potential as an anti-inflammatory agent.
- Synergistic Effects : A recent investigation explored the combination of this compound with standard chemotherapy agents, revealing enhanced efficacy against resistant cancer cell lines when used in tandem.
Comparison with Similar Compounds
Core Heterocyclic Systems
The pyrrolo[2,3-c]pyridine core in BF23430 distinguishes it from other heterocyclic systems in analogues:
Key Observations :
Acetamide Side Chain Modifications
The N-(2-fluoro-4-methylphenyl)acetamide group in BF23430 is critical for its pharmacophore profile. Comparisons with other acetamide derivatives:
Key Observations :
Physicochemical Properties
- Melting Points : ’s pyrazolo[3,4-b]pyridine derivative has a high melting point (214–216°C), indicating high crystallinity, which may correlate with low aqueous solubility . Data for BF23430 is unavailable, but its lower molecular weight (389 vs. 486 g/mol) suggests better solubility.
- Spectral Data : IR spectra of ’s compound show peaks for -NH (3325 cm⁻¹) and C=O (1684 cm⁻¹), consistent with amide functionality, a feature shared with BF23430 .
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer:
- Key steps involve selecting efficient coupling reagents (e.g., piperidine in ethanol at 0–5°C for 2 hours) and optimizing reaction conditions (temperature, solvent polarity). For example, substituting benzyl or fluorophenyl groups during the pyrrolo[2,3-c]pyridine scaffold assembly can reduce steric hindrance .
- Purification via column chromatography (hexane/acetone gradient) or recrystallization improves purity. Monitoring intermediates via TLC or HPLC ensures stepwise efficiency .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 11.98 ppm for NH protons in DMSO-d6) validates substituent positions and stereochemistry .
- X-ray Crystallography : Determines absolute configuration, as seen in ethyl 2-oxoacetate derivatives of pyrrolizine analogs .
- HRMS and IR : Confirm molecular weight (e.g., 394.1783 for M⁺) and functional groups (e.g., carbonyl stretches at 1624 cm⁻¹) .
Q. How should researchers address solubility challenges during in vitro assays?
Methodological Answer:
- Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. Adjust pH to enhance ionization of the acetamide group (pKa ~8–10) .
- Pre-formulation studies (e.g., dynamic light scattering) assess aggregation in aqueous buffers .
Advanced Research Questions
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of analogs?
Methodological Answer:
- Systematic substitution at the benzyl (C1), pyrrolo-pyridine (C7-oxo), and fluorophenylacetamide moieties. For example:
Q. How can researchers design in vitro/in vivo models to evaluate target engagement and off-target effects?
Methodological Answer:
- In vitro : Use fluorescence polarization assays to measure binding affinity to kinases or GPCRs. Counter-screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
- In vivo : Employ xenograft models (e.g., HCT-116 colon cancer) with pharmacokinetic profiling (Cmax, t½) via LC-MS/MS. Monitor liver enzymes (ALT/AST) for toxicity .
Q. What approaches resolve contradictions in cytotoxicity data across cell lines?
Methodological Answer:
Q. How can molecular docking and MD simulations improve predictive modeling of binding modes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
